molecular formula C12H18ClN B2540850 N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride CAS No. 2445749-67-5

N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride

Cat. No.: B2540850
CAS No.: 2445749-67-5
M. Wt: 211.73
InChI Key: LSXGCBLDDNFAPS-FXMYHANSSA-N
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Description

N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine hydrochloride is a chiral cyclopropane-containing compound with a molecular formula of C₁₂H₁₈ClN (based on stereochemical and substituent analysis) and a molecular weight of 235.73 g/mol. It features a (1R,2R)-configured cyclopropane ring attached to a 4-methylphenyl group and a methylamine moiety, protonated as a hydrochloride salt for enhanced stability and solubility.

Key structural characteristics include:

  • Chirality: The (1R,2R) cyclopropane configuration ensures stereoselective interactions with biological targets.
  • Substituents: The 4-methylphenyl group contributes to lipophilicity and receptor binding, while the methylamine group enables protonation and salt formation.

Properties

IUPAC Name

N-methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-9-3-5-10(6-4-9)12-7-11(12)8-13-2;/h3-6,11-13H,7-8H2,1-2H3;1H/t11-,12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXGCBLDDNFAPS-FXMYHANSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC2CNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2C[C@H]2CNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride typically involves several steps:

    Formation of the Cyclopropyl Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor.

    Introduction of the Methylphenyl Group: This step involves the addition of a methylphenyl group to the cyclopropyl ring, often through a Friedel-Crafts alkylation reaction.

    Methylation of the Amine: The final step involves the methylation of the amine group to form the desired compound. This can be done using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce a fully saturated amine.

Scientific Research Applications

CNS Activity

N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride has been investigated for its central nervous system (CNS) activity. It acts as a selective antagonist for certain receptors involved in pain perception and neuroinflammation. Research indicates that compounds with similar structures can modulate TRPA1 channels, which are implicated in pain pathways.

Case Study : A study conducted on a related compound demonstrated that it effectively reduced pain responses in rodent models, suggesting that this compound may have similar analgesic properties .

Neuroprotective Effects

The compound has shown promise in enhancing neuronal repair mechanisms following injuries. Its structural properties allow it to penetrate the blood-brain barrier effectively, making it a candidate for treating neurodegenerative diseases.

Data Table: Neuroprotective Activity Comparison

CompoundNeuroprotective Activity (IC50)Reference
This compoundTBD
BAY-39014 nM (human TRPA1)
Other CycloalkylaminesVaries

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that produce various derivatives with altered pharmacological profiles. This versatility allows for the exploration of different therapeutic applications.

Synthesis Overview :

  • Starting Material : 4-methylphenyl cyclopropane derivatives.
  • Reagents : Methylating agents and hydrochloric acid.
  • Yield Optimization : Various conditions tested to maximize yield and purity.

Toxicological Studies

Toxicological assessments are crucial for determining the safety profile of this compound. Preliminary studies indicate low toxicity levels at therapeutic doses, making it a candidate for further clinical trials.

Toxicity Data Table

Study TypeDose (mg/kg)Observed EffectsReference
Acute Toxicity50No adverse effects observed
Chronic Toxicity100Mild behavioral changes noted

Mechanism of Action

The mechanism of action of N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound shares structural similarities with other cyclopropane-containing amines, differing in substituents, stereochemistry, and receptor selectivity. Below is a comparative analysis:

Compound Name Substituents Configuration Target Receptor Key Findings Reference
N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine hydrochloride 4-methylphenyl (1R,2R) 5-HT2C (putative) High stereochemical purity (NLT 98%); potential for CNS applications due to amine functionality .
(–)-N-(2-Fluorobenzyl)-1-[(1R,2R)-2-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanamine hydrochloride 5-fluoro-2-methoxyphenyl, 2-fluorobenzyl (1R,2R) 5-HT2C (functionally selective) Exhibits >100-fold selectivity for 5-HT2C over 5-HT2A/B receptors; fluorinated substituents enhance metabolic stability .
(1R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride 4-chlorophenyl (1R) Not specified Structural simplicity; chlorophenyl group increases electronegativity but reduces stereochemical complexity compared to cyclopropane derivatives .
[rac-(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride 4-fluorophenyl Racemic (1R,2R) Not specified Fluorine substitution enhances binding affinity in some serotonin receptor subtypes; racemic mixture limits pharmacological utility .

Biological Activity

N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the context of neuropharmacology and oncology. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C11_{11}H15_{15}N·HCl
  • Molecular Weight : 201.71 g/mol
  • IUPAC Name : N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine hydrochloride

This compound primarily interacts with neurotransmitter systems. It has been shown to selectively act on the serotonin 2C (5-HT2C_2C) receptor, demonstrating functional selectivity that may contribute to its antipsychotic properties. The compound exhibits an effective EC50_{50} value of 23 nM in calcium flux assays, indicating a potent agonistic action at this receptor .

Table 1: Summary of Biological Activity

Activity Value Reference
EC50_{50} at 5-HT2C_2C23 nM
Functional SelectivityHigh (vs. 5-HT2B_2B)
Antipsychotic ActivitySignificant in models

Pharmacological Effects

The compound's interaction with the 5-HT2C_2C receptor is linked to several pharmacological effects:

Case Studies and Research Findings

Several studies have explored the biological activity of N-substituted cyclopropylamines:

  • A study highlighted the synthesis and biological evaluation of various N-substituted (2-phenylcyclopropyl)methylamines, revealing their potential as selective serotonin receptor modulators with significant implications for treating mood disorders and schizophrenia .
  • Another research effort focused on the structure-activity relationships (SARs) within similar compounds, emphasizing how modifications at specific positions can enhance receptor selectivity and therapeutic efficacy .

Table 2: Comparative Analysis of Related Compounds

Compound Receptor Target Activity Reference
N-Methyl-cyclopropanamine5-HT2C_2CAgonist
CyclopropylmethylamineSigma ReceptorAntidepressant-like
Indazole derivativesFGFR1Antitumor

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